1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a diiodoethyl group and a phenylsulfonyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Diiodoethyl Group: This step involves the halogenation of an ethyl group using iodine and a suitable oxidizing agent.
Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrole ring in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atoms or reduce the sulfonyl group.
Substitution: The diiodoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2-(2,2-dibromoethyl)-1-(phenylsulfonyl)-
- 1H-Pyrrole, 2-(2,2-dichloroethyl)-1-(phenylsulfonyl)-
Uniqueness
1H-Pyrrole, 2-(2,2-diiodoethyl)-1-(phenylsulfonyl)- is unique due to the presence of the diiodoethyl group, which can impart distinct chemical reactivity and biological activity compared to its dibromo and dichloro analogs.
Properties
CAS No. |
823180-34-3 |
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Molecular Formula |
C12H11I2NO2S |
Molecular Weight |
487.10 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(2,2-diiodoethyl)pyrrole |
InChI |
InChI=1S/C12H11I2NO2S/c13-12(14)9-10-5-4-8-15(10)18(16,17)11-6-2-1-3-7-11/h1-8,12H,9H2 |
InChI Key |
XXCHHHOGTWGCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC(I)I |
Origin of Product |
United States |
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